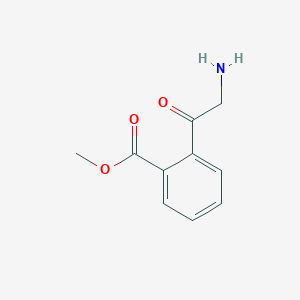

Methyl 2-(2-aminoacetyl)benzoate

Description

Methyl 2-(2-aminoacetyl)benzoate is a benzoate ester derivative featuring a 2-aminoacetyl substituent at the ortho position of the benzene ring. This structural motif confers unique chemical and biological properties, making it relevant in pharmaceutical and agrochemical research. The compound’s synthesis typically involves amide bond formation or esterification reactions, with characterization relying on nuclear magnetic resonance (NMR), mass spectrometry (MS), and X-ray crystallography .

Properties

CAS No. |

1261105-33-2 |

|---|---|

Molecular Formula |

C10H11NO3 |

Molecular Weight |

193.20 |

IUPAC Name |

methyl 2-(2-aminoacetyl)benzoate |

InChI |

InChI=1S/C10H11NO3/c1-14-10(13)8-5-3-2-4-7(8)9(12)6-11/h2-5H,6,11H2,1H3 |

InChI Key |

KZDIASNYERXKDL-UHFFFAOYSA-N |

SMILES |

COC(=O)C1=CC=CC=C1C(=O)CN |

Canonical SMILES |

COC(=O)C1=CC=CC=C1C(=O)CN |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Methyl 4-(4-(2-Phenylquinoline-4-carbonyl)piperazin-1-yl)benzoate (C1)

- Structure: Features a piperazine-linked quinoline moiety at the para position.

- Synthesis : Prepared via crystallization in ethyl acetate, yielding yellow/white solids.

- Characterization : Confirmed by $ ^1H $ NMR and HRMS .

Ethyl 2-[(2-cyanoacetyl)amino]benzoate

- Structure: Ethyl ester with a cyanoacetyl group instead of aminoacetyl.

- Applications : Used as a pharmaceutical intermediate and pesticide .

Methyl (S)-4-(2-(3-(3-chlorophenyl)ureido)-2-phenylacetamido)benzoate (4b)

- Structure : Incorporates a chlorophenyl-ureido moiety.

- Synthesis : Yielded 44% via reaction of intermediate 3 with 3-chloroaniline .

- Characterization : ESI–MS ($ m/z $: 438.1 [M+H]$^+ $) confirmed purity .

- Key Difference: The ureido group introduces hydrogen-bonding capacity, which may enhance binding affinity in biological targets compared to the aminoacetyl group.

Analytical and Crystallographic Data

- Methyl 2-[(2-aminophenyl)ethynyl]benzoate: Characterized by $ ^1H $-NMR, $ ^{13}C $-NMR, and MS, with a crystal structure revealing planar geometry and intermolecular hydrogen bonds .

- 2-(2-Ethoxy-2-oxoacetamido)benzoic acid : Structural analysis via IR and NMR highlighted the influence of the ethoxy group on solubility and acidity .

- Methyl 4-acetamido-2-hydroxybenzoate : Demonstrated altered reactivity in hydrolysis studies due to the acetamido group .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.